molecular formula C31H54O4 B3046348 Benzoic acid, 3,5-bis(dodecyloxy)- CAS No. 123126-40-9

Benzoic acid, 3,5-bis(dodecyloxy)-

Cat. No.: B3046348
CAS No.: 123126-40-9
M. Wt: 490.8 g/mol
InChI Key: CNLSKHCVAUZKTB-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-bis(dodecyloxy)-, is a synthetic aromatic carboxylic acid derivative characterized by two dodecyloxy (-O-C₁₂H₂₅) substituents at the 3 and 5 positions of the benzene ring. This compound is structurally derived from 3,5-dihydroxybenzoic acid, where hydroxyl groups are replaced with long-chain alkoxy groups via etherification reactions, typically using alkyl halides (e.g., dodecyl bromide) in the presence of a base such as potassium carbonate . The dodecyloxy chains impart significant hydrophobicity, enabling the molecule to self-assemble into nanostructures like dendrimers and micelles. These properties make it a critical component in advanced drug delivery systems, particularly in nanoparticles designed for targeted cancer therapy . Its applications extend to materials science, where it serves as a building block for Janus dendrimers with controlled molecular architectures .

Properties

IUPAC Name

3,5-didodecoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-34-29-25-28(31(32)33)26-30(27-29)35-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLSKHCVAUZKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478614
Record name Benzoic acid, 3,5-bis(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123126-40-9
Record name Benzoic acid, 3,5-bis(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-bis(dodecyloxy)- typically involves the reaction of 3,5-dihydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

3,5-dihydroxybenzoic acid+2dodecyl bromidebenzoic acid, 3,5-bis(dodecyloxy)-+2HBr\text{3,5-dihydroxybenzoic acid} + 2 \text{dodecyl bromide} \rightarrow \text{benzoic acid, 3,5-bis(dodecyloxy)-} + 2 \text{HBr} 3,5-dihydroxybenzoic acid+2dodecyl bromide→benzoic acid, 3,5-bis(dodecyloxy)-+2HBr

Industrial Production Methods: Industrial production methods for benzoic acid, 3,5-bis(dodecyloxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 3,5-bis(dodecyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of dodecyloxybenzoic acids.

    Reduction: Formation of dodecyloxybenzyl alcohols.

    Substitution: Formation of various alkoxybenzoic acids depending on the substituent used.

Scientific Research Applications

Benzoic acid, 3,5-bis(dodecyloxy)- (CAS No. 123126-40-9) is a benzoic acid derivative with two long dodecyloxy chains that enhance its lipophilicity, enabling it to interact effectively with biological membranes and proteins.

Scientific Research Applications

Benzoic acid, 3,5-bis(dodecyloxy)- is used as a building block in synthesizing complex compounds. The compound's mechanism of action involves interaction with biological membranes and proteins. The lipophilic dodecyloxy groups allow it to integrate into lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects by compromising the cell membrane of microorganisms. Its amphiphilic nature makes it a candidate for applications in drug delivery systems and as a bioactive compound with antimicrobial properties. Activation suggests potential applications in anti-aging therapies by enhancing cellular proteostasis.

Chemical Reactions

Benzoic acid, 3,5-bis(dodecyloxy) undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4 are used. Formation of dodecyloxybenzyl alcohols.
  • Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions. Alkyl halides and strong bases like sodium hydride NaHNaH are employed for substitution reactions, leading to the formation of various alkoxybenzoic acids depending on the substituent used.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-bis(dodecyloxy)- involves its interaction with biological membranes and proteins. The dodecyloxy groups enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This can lead to antimicrobial effects by compromising the cell membrane of microorganisms . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzoic acid, 3,5-bis(dodecyloxy)- with structurally related benzoic acid derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
Benzoic acid, 3,5-bis(dodecyloxy)- Two dodecyloxy (-O-C₁₂H₂₅) C₃₁H₅₄O₄ (estimated) ~530.7 g/mol High hydrophobicity, self-assembly capability Drug delivery, Janus dendrimers, nanoparticles
3,5-Bis(benzyloxy)benzoic acid Two benzyloxy (-O-CH₂C₆H₅) C₂₁H₁₈O₅ 350.37 g/mol Moderate hydrophobicity, π-π stacking interactions Cellulose derivatization, polymer chemistry
3,5-Bis(4-carboxyphenoxy)benzoic acid Two 4-carboxyphenoxy (-O-C₆H₄COOH) C₂₁H₁₄O₈ 394.34 g/mol High polarity, multiple carboxylic acid groups Metal-organic frameworks (MOFs), supramolecular chemistry
3,5-Di(1H-imidazol-1-yl)benzoic acid Two imidazolyl (-C₃H₃N₂) C₁₃H₁₀N₄O₂ 254.25 g/mol Metal coordination, hydrogen bonding capability Catalysis, coordination polymers
3,5-Bis(trifluoromethyl)benzoic acid Two trifluoromethyl (-CF₃) C₉H₄F₆O₂ 258.11 g/mol Strong acidity, lipophilicity, electron-withdrawing groups Organic synthesis, pharmaceutical intermediates

Key Comparative Analysis:

Substituent Effects on Hydrophobicity: The dodecyloxy groups in Benzoic acid, 3,5-bis(dodecyloxy)- confer exceptional hydrophobicity, enabling stable self-assembly into micelles and dendrimers. This contrasts with benzyloxy derivatives, which rely on aromatic interactions (π-π stacking) for aggregation but exhibit lower hydrophobicity . Trifluoromethyl groups enhance acidity (pKa ~1–2) and lipophilicity, making the compound suitable for catalytic applications, whereas carboxyphenoxy substituents increase water solubility and network-forming ability .

Structural Influence on Applications: The long alkyl chains in Benzoic acid, 3,5-bis(dodecyloxy)- are critical for encapsulating hydrophobic drugs in nanoparticles, as demonstrated in HAS-DB-L formulations for colon cancer therapy . Imidazolyl substituents enable metal coordination, facilitating use in catalytic systems, while carboxyphenoxy groups are ideal for constructing porous MOFs .

Synthetic Flexibility :

  • Derivatives like 3,5-Bis(benzyloxy)benzoic acid are synthesized via nucleophilic substitution under mild conditions (e.g., benzyl bromide and K₂CO₃ in DMF) , whereas trifluoromethylated analogs require specialized reagents (e.g., hexafluorophosphate activators) .

Research Findings and Implications

  • Drug Delivery: Benzoic acid, 3,5-bis(dodecyloxy)-, exhibits superior tumor growth inhibition (T/C% < 50%) in nanoparticle formulations compared to PEG-based carriers, attributed to enhanced cellular uptake .
  • Material Science: Its role in Janus dendrimers highlights its ability to stabilize nanostructures with narrow size distributions, critical for reproducible biomedical applications .
  • Limitations : While its hydrophobicity is advantageous for drug delivery, it may limit solubility in aqueous environments, necessitating formulation with amphiphilic polymers (e.g., Pluronic F127) .

Biological Activity

Benzoic acid, 3,5-bis(dodecyloxy)- (CAS No. 123126-40-9) is a derivative of benzoic acid characterized by the presence of two long dodecyloxy chains. This structural feature enhances its lipophilicity, allowing it to interact effectively with biological membranes and proteins. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential applications in various fields, and relevant case studies.

The primary mechanism of action for benzoic acid, 3,5-bis(dodecyloxy)- involves its ability to integrate into lipid bilayers. The dodecyloxy groups disrupt membrane integrity, which can lead to antimicrobial effects by compromising the cell membranes of microorganisms. This amphiphilic nature makes it a candidate for applications in drug delivery systems and as a bioactive compound with antimicrobial properties.

Biological Activity Overview

The biological activities associated with benzoic acid derivatives include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties due to its ability to disrupt microbial membranes.
  • Cell Proliferation Modulation : Research indicates that benzoic acid derivatives can influence protein degradation pathways such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .
  • Drug Delivery Systems : Its amphiphilic characteristics enhance its potential use in liposomal formulations for drug delivery .

Case Studies and Research Findings

  • Antimicrobial Properties : A study demonstrated that benzoic acid derivatives could inhibit the growth of various bacteria and fungi. The disruption of cell membranes was identified as a key factor in this antimicrobial action.
  • Protein Degradation Pathways : Research published in Nature indicated that benzoic acid derivatives promote the activity of proteasomal and lysosomal pathways in human fibroblasts. This activation suggests potential applications in anti-aging therapies by enhancing cellular proteostasis .
  • Drug Delivery Applications : In a study on PEGylated mannolipids, benzoic acid derivatives were found to form stable liposomes that enhance drug uptake in peripheral blood mononuclear cells (PBMCs). This property is crucial for developing effective drug delivery systems .

Comparative Analysis with Similar Compounds

The following table compares benzoic acid, 3,5-bis(dodecyloxy)- with related compounds based on their structural characteristics and biological activities:

CompoundStructural FeaturesBiological ActivityRemarks
Benzoic acid, 3,5-bis(dodecyloxy)-Two dodecyloxy chainsAntimicrobial, Drug DeliveryHigh lipophilicity enhances membrane interaction
Benzoic acid, 3,4-bis(dodecyloxy)-Two dodecyloxy chainsModerate antimicrobialSimilar mechanism but less effective
Benzoic acid, 3,5-bis(octyloxy)-Two octyloxy chainsLower antimicrobialReduced membrane interaction compared to dodecyloxy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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